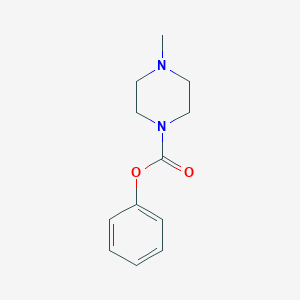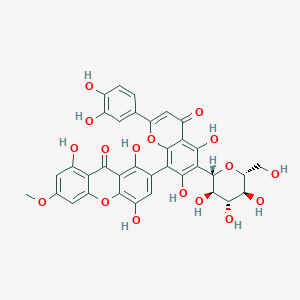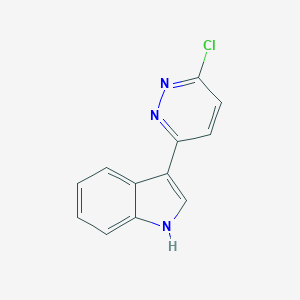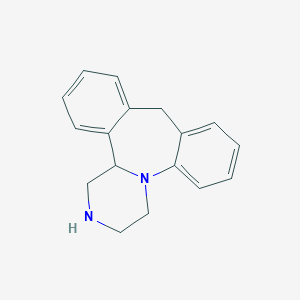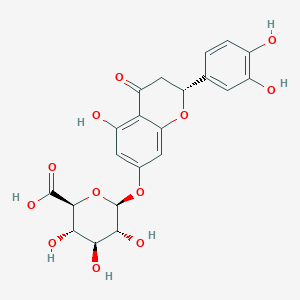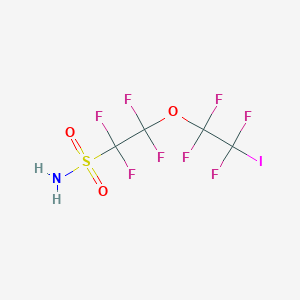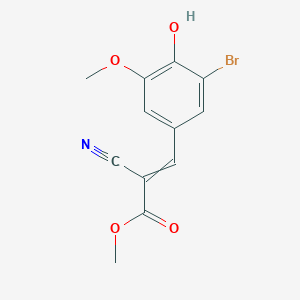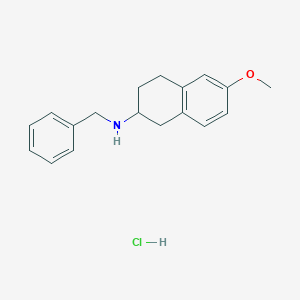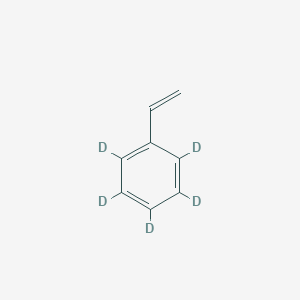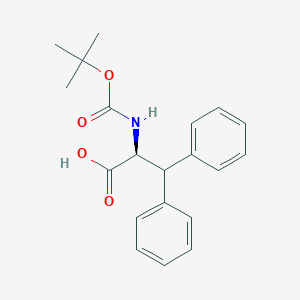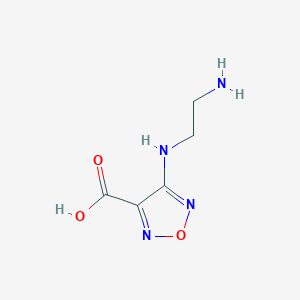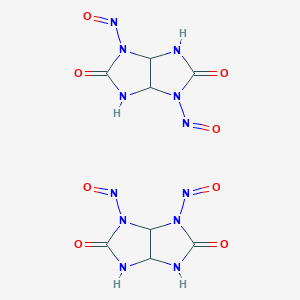
Dnsgu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dnsgu, also known as 1,3-dinitrosoguanidine, is a chemical compound that has been widely used in scientific research due to its ability to induce mutations in DNA. Dnsgu is a potent mutagen that has been used to study the mechanisms of mutagenesis and carcinogenesis.
Wirkmechanismus
Dnsgu induces mutations in DNA by alkylating the purine bases, particularly guanine. The alkylation of guanine leads to the formation of adducts that can cause base-pair substitutions, deletions, and insertions. The mutations induced by Dnsgu are predominantly G:C to A:T transitions.
Biochemische Und Physiologische Effekte
Dnsgu has been shown to have both genotoxic and cytotoxic effects on cells. It induces DNA damage and activates DNA repair pathways. Dnsgu also induces cell cycle arrest and apoptosis in cells. The genotoxic and cytotoxic effects of Dnsgu are dose-dependent.
Vorteile Und Einschränkungen Für Laborexperimente
Dnsgu is a potent mutagen that can induce mutations at low concentrations. It is easy to use and can be incorporated into a variety of experimental systems. However, Dnsgu is highly reactive and can be toxic to cells at high concentrations. It also has a short half-life and must be freshly prepared for each experiment.
Zukünftige Richtungen
For the use of Dnsgu include the development of new cancer therapies and the study of its effects on epigenetic modifications, RNA metabolism, and evolution.
Synthesemethoden
Dnsgu is synthesized by the reaction of nitrous acid with guanidine. The reaction produces a yellow crystalline powder that is highly soluble in water. Dnsgu is a highly reactive compound and must be handled with caution.
Wissenschaftliche Forschungsanwendungen
Dnsgu has been used extensively in scientific research to study the mechanisms of mutagenesis and carcinogenesis. It has been used to induce mutations in bacterial and mammalian cells and to study the effects of mutagenesis on DNA replication, transcription, and translation. Dnsgu has also been used to study the effects of mutagenesis on the immune system and to develop new cancer therapies.
Eigenschaften
CAS-Nummer |
157203-19-5 |
|---|---|
Produktname |
Dnsgu |
Molekularformel |
C8H8N12O8 |
Molekulargewicht |
400.23 g/mol |
IUPAC-Name |
3,4-dinitroso-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione;3,6-dinitroso-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/2C4H4N6O4/c11-3-5-1-2(10(3)8-14)6-4(12)9(1)7-13;11-3-5-1-2(9(3)7-13)10(8-14)4(12)6-1/h2*1-2H,(H,5,11)(H,6,12) |
InChI-Schlüssel |
KOYQMJBNKAOSGP-UHFFFAOYSA-N |
SMILES |
C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |
Kanonische SMILES |
C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |
Synonyme |
dinitrosoglycolurile dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione DNSGU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



